molecular formula C13H17NO2 B14457980 4-Isopropyl-2-phenyl-3-morpholinone CAS No. 73816-72-5

4-Isopropyl-2-phenyl-3-morpholinone

Cat. No.: B14457980
CAS No.: 73816-72-5
M. Wt: 219.28 g/mol
InChI Key: LNELMECWNWZMFL-UHFFFAOYSA-N
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Description

4-Isopropyl-2-phenyl-3-morpholinone is an organic compound with a morpholine ring substituted with an isopropyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropyl-2-phenyl-3-morpholinone typically involves the cyclization of an amide intermediate followed by nitration and reduction steps. One common method includes the use of aniline as a starting material, which undergoes acylation to form the amide intermediate. This intermediate is then cyclized to form the morpholinone ring. The nitration step introduces a nitro group, which is subsequently reduced to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process avoids harsh reaction conditions such as high pressure and temperature, making it suitable for industrial applications. The use of low-cost raw materials and efficient reaction conditions ensures high yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

4-Isopropyl-2-phenyl-3-morpholinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction typically yields amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Isopropyl-2-phenyl-3-morpholinone involves its interaction with specific molecular targets. The compound can act as a nucleophile in various reactions, forming intermediates that participate in further chemical transformations. The exact pathways and molecular targets depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Isopropyl-2-phenyl-3-morpholinone is unique due to the presence of both the isopropyl and phenyl groups on the morpholine ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

73816-72-5

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

2-phenyl-4-propan-2-ylmorpholin-3-one

InChI

InChI=1S/C13H17NO2/c1-10(2)14-8-9-16-12(13(14)15)11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3

InChI Key

LNELMECWNWZMFL-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCOC(C1=O)C2=CC=CC=C2

Origin of Product

United States

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